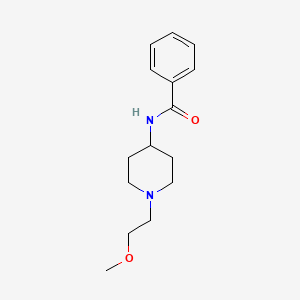
N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Researchers have investigated the cytotoxic effects of N-(piperidine-4-yl)benzamide derivatives against cancer cells. Structure-activity relationship studies revealed that certain substitutions on the benzene ring (such as halogen, carboxyl, nitro, or methyl groups) enhance the cytotoxicity of these derivatives .
Anticancer Activity
Mecanismo De Acción
Target of Action
The primary target of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide acts as an antagonist to the CCR5 receptor . It contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor by N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide affects the HIV-1 entry pathway . This disruption prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound was designed considering bioisosterism and pharmacokinetic parameters
Result of Action
The result of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide’s action is the prevention of HIV-1 entry into cells, which can slow the progression of the infection . This is achieved by blocking the CCR5 receptor, which is essential for the virus to enter the cell .
Action Environment
The action of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is influenced by the cellular environment. For instance, the presence of the CCR5 receptor on the cell surface is necessary for the compound to exert its antagonistic effect . Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other competing ligands .
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZMTLHAKZSNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2386380.png)
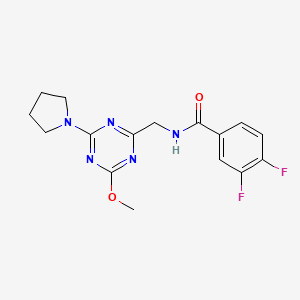
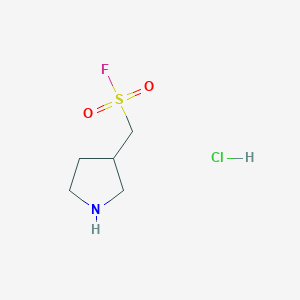
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2386386.png)
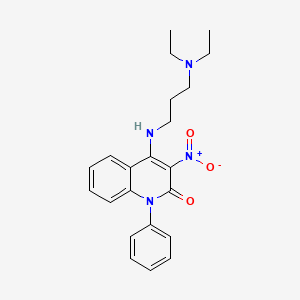
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2386390.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)
![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)
![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)
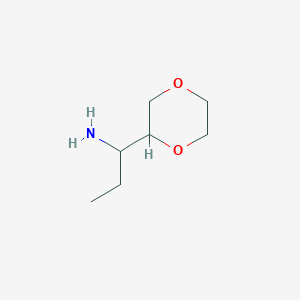
![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)